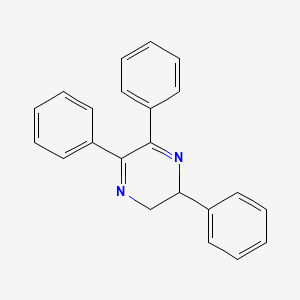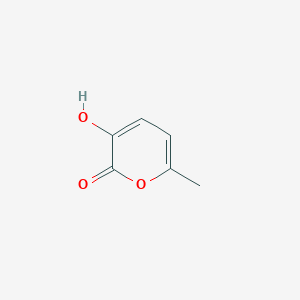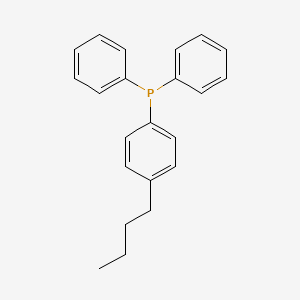
Phosphine, (4-butylphenyl)diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (4-butylphenyl)diphenyl- is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to a 4-butylphenyl group and two phenyl groups. Tertiary phosphines are widely used in various fields, including catalysis, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Phosphine, (4-butylphenyl)diphenyl-, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 4-butylphenylmagnesium bromide with diphenylchlorophosphine can yield Phosphine, (4-butylphenyl)diphenyl- under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired phosphine compounds. Additionally, the purification and isolation processes are optimized to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
Phosphine, (4-butylphenyl)diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used for substitution reactions.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
科学的研究の応用
Phosphine, (4-butylphenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Phosphine, (4-butylphenyl)diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used.
類似化合物との比較
Similar Compounds
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to phosphorus.
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups bonded to phosphorus.
Butylphenylphosphine: A compound with a butyl group and a phenyl group bonded to phosphorus.
Uniqueness
Phosphine, (4-butylphenyl)diphenyl- is unique due to the presence of both a 4-butylphenyl group and two phenyl groups bonded to the phosphorus atom. This specific structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications and chemical transformations.
特性
CAS番号 |
65717-69-3 |
|---|---|
分子式 |
C22H23P |
分子量 |
318.4 g/mol |
IUPAC名 |
(4-butylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-10-19-15-17-22(18-16-19)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18H,2-3,10H2,1H3 |
InChIキー |
ARZQTMGHAIALIW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
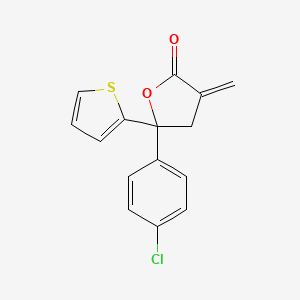

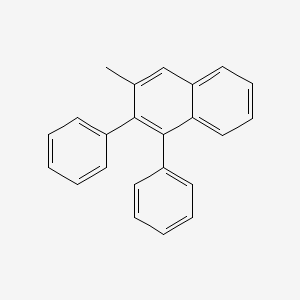
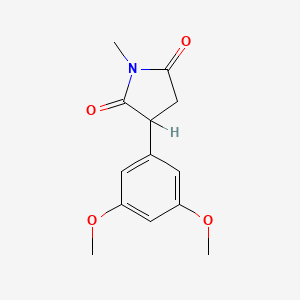
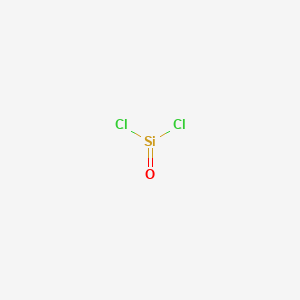
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

